[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate
Description
Physical Properties and Appearance
The physical manifestation of Malachite Green Oxalate typically appears as green to dark green crystalline powder or crystals, exhibiting excellent stability under standard laboratory conditions. The compound demonstrates a melting point range of 144-150 degrees Celsius, with some sources indicating decomposition occurring at approximately 164 degrees Celsius. Storage recommendations specify maintenance at room temperature with optimal preservation achieved in cool, dark environments below 15 degrees Celsius.
The following table summarizes key physical properties of Malachite Green Oxalate:
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H25N2.C2H2O4/c2*1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;3-1(4)2(5)6/h2*5-17H,1-4H3;(H,3,4)(H,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBITOVVNAWLNY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18015-76-4, 13425-25-7 | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, ethanedioate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, ethanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, ethanedioate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound [4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate, also known by its CAS number 97337-83-2, is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.96 g/mol. The structure includes a dimethylamino group attached to a phenyl ring, which is further linked to a cyclohexadiene moiety. This unique structure is responsible for its varied biological activities.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dimethylamino phenyl compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis.
2. Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies reveal that the compound induces apoptosis in human cancer cells by activating caspase pathways . The IC50 values for various cancer cell lines indicate a potent cytotoxic profile, making it a candidate for further anticancer drug development.
3. Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Toxicological Profile
The toxicological assessment of the compound indicates that it is very toxic to aquatic life and poses risks if ingested or if it comes into contact with skin or eyes . The compound's safety profile necessitates careful handling and further studies to fully understand its long-term effects on human health and the environment.
Case Studies
Several case studies have been conducted to explore the pharmacological potential of similar compounds:
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of dimethylamino phenyl derivatives for their anticancer properties. The results indicated that modifications to the phenyl ring significantly enhanced cytotoxicity against breast cancer cells .
- Case Study 2 : Research in Phytotherapy Research highlighted the neuroprotective effects of related compounds in animal models of neurodegeneration. The findings suggested that these compounds could mitigate cognitive decline associated with aging .
Scientific Research Applications
The molecular structure of Malachite Green Oxalate features a triphenylmethane backbone, which contributes to its chromatic properties. The compound exhibits a complex arrangement that allows it to interact with biological systems effectively.
Dye and Pigment Industry
Malachite Green is primarily known for its use as a dye. Its vibrant color makes it suitable for various applications, including:
- Textile Dyeing : Used extensively in the textile industry for dyeing fabrics due to its stability and vivid color.
- Biological Staining : Employed in histology for staining tissues and cells, aiding in the visualization of cellular structures under a microscope.
Antimicrobial Properties
Research has demonstrated that Malachite Green exhibits antimicrobial activity, making it valuable in:
- Aquaculture : Used as a treatment for fungal infections in fish and other aquatic organisms. Its effectiveness against pathogens like Saprolegnia has been documented in multiple studies.
Pharmaceutical Research
Malachite Green has been investigated for potential applications in pharmaceuticals:
- Anticancer Research : Studies have indicated that derivatives of Malachite Green may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
Photodynamic Therapy
Recent advancements have explored the use of Malachite Green in photodynamic therapy (PDT):
- Mechanism : In PDT, the compound acts as a photosensitizer that produces reactive oxygen species upon light activation, effectively targeting and destroying cancerous cells.
Electrochemical Sensors
Malachite Green's electrochemical properties have led to its application in sensors:
- Detection of Heavy Metals : It has been utilized in electrochemical sensors for the detection of heavy metals in environmental samples, showcasing its versatility beyond traditional dye applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Aquatic Animal Health evaluated the effectiveness of Malachite Green against Saprolegnia infections in fish. Results indicated a significant reduction in infection rates when treated with Malachite Green compared to untreated controls.
Case Study 2: Photodynamic Therapy
Research conducted by Zhang et al. (2023) explored the use of Malachite Green as a photosensitizer in PDT for breast cancer treatment. The study demonstrated that treatment with Malachite Green under specific light conditions resulted in a marked decrease in tumor size compared to control groups.
Case Study 3: Heavy Metal Detection
A recent study published in Environmental Science & Technology highlighted the development of an electrochemical sensor utilizing Malachite Green for the detection of lead ions in water samples. The sensor exhibited high sensitivity and selectivity, indicating its potential for environmental monitoring.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
The target compound’s closest analogs include:
Tris[4-(dimethylamino)phenyl]methylium (): Features three dimethylamino-substituted phenyl groups instead of two, resulting in a higher molecular weight (C₃₃H₃₉N₃⁺ vs. C₂₉H₃₁N₂⁺) and enhanced electron-donating capacity.
4-[[4-(Diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride (): Substitutes dimethylamino groups with diethylamino groups, increasing steric bulk and altering solubility.
Table 1: Key Structural Differences
Solubility and Stability
- Oxalate vs. Chloride Salts : The oxalate counterion in the target compound improves aqueous solubility compared to chloride salts (e.g., ’s chloride analog) due to stronger ionic interactions .
- Diethylamino vs. Dimethylamino: Diethylamino-substituted analogs () exhibit lower polarity and reduced solubility in water but better compatibility with organic solvents .
Electronic and Spectral Properties
- Electron-Donating Effects: The dimethylamino groups enhance the electron density of the conjugated system, red-shifting absorption maxima compared to unsubstituted triarylmethanes .
- Comparison with Sulfonated Analogs : Sulfonate-containing derivatives () show broader solubility profiles but reduced molar absorptivity due to disrupted conjugation .
Preparation Methods
Classical Condensation-Oxidation Pathway
The foundational method for synthesizing Malachite Green Oxalate, as detailed in early 20th-century patents, involves the condensation of benzaldehyde with dimethylaniline under acidic conditions. This forms the leuco base (tetramethyldiaminotriphenylmethane), which is subsequently oxidized to the color base (carbinol form) using lead peroxide in an aqueous acetic acid medium. The critical steps include:
-
Condensation : Benzaldehyde and dimethylaniline react in a 1:2 molar ratio with hydrochloric acid as a catalyst, forming the leuco base.
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Oxidation : Lead peroxide (PbO₂) in acetic acid converts the leuco base to the carbinol structure. Excess lead is precipitated as lead sulfate (PbSO₄) via sulfuric acid addition.
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Purification : A caustic soda (NaOH) wash precipitates ~2–3% of the color base alongside impurities, which are filtered off. The remaining solution is treated with sodium bicarbonate to precipitate purified carbinol.
Key Reaction Parameters (Classical Method)
Conversion to Oxalate Salt
The carbinol is dissolved in water with oxalic acid in a 2:3 molar ratio (carbinol:oxalic acid). The solution is evaporated to dryness under vacuum, yielding Malachite Green Oxalate as a crystalline powder. This step avoids solvent extraction, simplifying industrial production.
Modern Refinements and Computational Insights
Elimination of Lead-Based Oxidation
Due to lead toxicity, modern protocols substitute PbO₂ with environmentally benign oxidants like hydrogen peroxide (H₂O₂) or sodium persulfate (Na₂S₂O₈). For example, H₂O₂ in acetic acid achieves comparable oxidation efficiency while reducing heavy metal waste.
DFT-Guided Reaction Optimization
Density Functional Theory (DFT) studies on analogous azocinoindole systems reveal that electron-donating groups (e.g., dimethylamino) stabilize intermediates during condensation. This insight informs solvent selection (polar aprotic solvents enhance yield) and catalyst design (Brønsted acids outperform Lewis acids).
Computational Parameters for Reaction Optimization
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent Polarity | Dielectric constant (ε) > 15 | |
| Catalytic Acid | p-Toluenesulfonic acid (pTSA) | |
| Transition State Energy | ΔG‡ = 25–30 kcal/mol (condensation step) |
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the key physicochemical properties of [4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate, and how do they influence experimental design?
- Answer : The compound exhibits a molar mass of 927.00 g/mol (for the oxalate salt) and a solubility of 40 g/L at 25°C in aqueous solutions . Its maximum absorption wavelength (λmax ) ranges between 616–621 nm depending on counterion (chloride vs. oxalate), critical for UV-Vis spectroscopy calibration . Researchers should note that solubility and ionic interactions (e.g., with oxalate counterions) may affect adsorption studies or photochemical applications.
Table 1: Comparative Properties of Chloride and Oxalate Salts
| Property | Chloride Salt | Oxalate Salt |
|---|---|---|
| Molecular Formula | C23H25ClN2 | C52H54N4O12 |
| Molar Mass (g/mol) | 364.911 | 927.00 |
| λmax (nm) | 616–618 | 618 |
| Counterion Role | Influences ionic strength | Enhances hydrogen bonding |
Q. How should researchers characterize this compound’s purity and stability under varying pH conditions?
- Answer : Use HPLC with a C18 column paired with UV detection at 620 nm to assess purity. Stability tests should include pH titration (2–12) with spectrophotometric monitoring to detect structural degradation (e.g., loss of λmax intensity). Oxalate salts may precipitate in acidic conditions (pH < 4), requiring buffered solutions for kinetic studies .
Q. What methodologies are recommended for synthesizing and isolating the oxalate salt?
- Answer : Synthesize via cation exchange from the chloride salt using oxalic acid. Isolation involves vacuum filtration followed by recrystallization in ethanol/water (1:3 v/v). Confirm stoichiometry via elemental analysis (C, H, N) and FT-IR to verify oxalate coordination (e.g., C=O stretches at 1680–1720 cm<sup>-1</sup> ) .
Advanced Research Questions
Q. How does ionic strength affect adsorption mechanisms of this compound onto clay or carbon-based materials?
- Answer : Ionic strength (e.g., NaCl concentration) modulates electrostatic interactions between the cationic dye and adsorbent surfaces. At high ionic strength (>0.1 M), competition between Na<sup>+</sup> and the dye’s dimethylazanium group reduces adsorption capacity. Use Langmuir isotherm models with corrections for ionic activity coefficients to quantify site-specific binding .
Q. What molecular interactions drive discrepancies in reported λmax values across studies?
- Answer : Variations arise from counterion effects (chloride vs. oxalate) and solvent polarity. For example, oxalate’s hydrogen-bonding capacity redshifts λmax by 2–3 nm compared to chloride. Validate using time-dependent density functional theory (TD-DFT) simulations to model solvatochromic shifts .
Q. How can researchers optimize photocatalytic degradation of this compound using graphene oxide composites?
- Answer : Design experiments with reduced graphene oxide (rGO)/β-cyclodextrin composites under visible light (λ > 420 nm). Monitor degradation via HPLC-MS to identify intermediates (e.g., demethylated products). Control experiments should assess the role of hydroxyl radicals (•OH) using scavengers like tert-butanol .
Q. What are the challenges in reconciling batch vs. fixed-bed adsorption data for this dye?
- Answer : Fixed-bed systems introduce flow dynamics (e.g., axial dispersion) absent in batch studies. Use Thomas or Yoon-Nelson models to predict breakthrough curves, incorporating particle diffusion coefficients. Discrepancies often stem from mass transfer limitations in fixed-bed setups, requiring pore-size distribution analysis of adsorbents .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility values for the oxalate salt?
- Answer : Discrepancies (e.g., 40 g/L vs. lower values) may arise from impurities or incomplete salt formation. Reproduce results using standardized protocols: dissolve 1 g of recrystallized oxalate salt in 25 mL deionized water at 25°C under stirring (500 rpm) for 24 hours. Filter and quantify undissolved residue gravimetrically .
Q. How to address inconsistencies in adsorption capacity reported for montmorillonite vs. activated carbon?
- Answer : Montmorillonite’s layered structure favors cation exchange (qmax ~200 mg/g), while activated carbon relies on π-π interactions (qmax ~150 mg/g). Normalize data by surface area (BET analysis) and zeta potential measurements to isolate electrostatic vs. hydrophobic contributions .
Methodological Recommendations
- Spectroscopy : Always calibrate UV-Vis instruments with dye standards dissolved in the same solvent as test samples to avoid λmax shifts .
- Chromatography : Use ion-pair reagents (e.g., tetrabutylammonium bromide) in mobile phases to improve HPLC resolution of degradation products .
- Computational Modeling : Employ Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to simulate electronic transitions and counterion effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
